Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate
Overview
Description
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is an organic compound with the molecular formula C15H16F3NO4 and a molecular weight of 331.29 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a methylene malonate structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate typically involves the reaction of diethyl malonate with 4-(trifluoromethyl)aniline in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate can be compared with other similar compounds, such as:
Diethyl 2-([4-chloroanilino]methylene)malonate: This compound has a chloro group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
Diethyl 2-([4-methoxyanilino]methylene)malonate:
Diethyl 2-([4-nitroanilino]methylene)malonate: The nitro group in this compound imparts distinct chemical characteristics and biological activities. The uniqueness of this compound lies in its trifluoromethyl group, which significantly influences its chemical stability, reactivity, and biological interactions.
Biological Activity
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C15H16F3NO4 and a molecular weight of 331.29 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for its biological interactions. The compound is characterized by the following structural features:
- Trifluoromethyl Group : Contributes to increased chemical stability and alters metabolic processes.
- Aniline Moiety : Provides a site for further chemical modifications and biological interactions.
- Methylene Malonate Structure : Serves as a reactive site in various chemical reactions.
The mechanism of action involves the interaction of the compound with specific molecular targets within biological systems. The trifluoromethyl group allows for efficient cell membrane penetration, leading to modulation of enzyme activities and protein functions. This can result in various biological effects, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the antifungal activity against Fusarium oxysporum, demonstrating that certain derivatives showed promising fungicidal effects with IC50 values as low as 13 nM .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy . The trifluoromethyl group is believed to enhance the compound's interaction with biological targets involved in cancer progression.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
Diethyl 2-([4-chloroanilino]methylene)malonate | Cl instead of CF3 | Moderate antifungal | 20 |
Diethyl 2-([4-methoxyanilino]methylene)malonate | OCH3 instead of CF3 | Low antifungal | >50 |
Diethyl 2-([4-nitroanilino]methylene)malonate | NO2 instead of CF3 | High antimicrobial | 15 |
The presence of the trifluoromethyl group significantly enhances the biological activity compared to other substituents like chloro or methoxy groups, which exhibit lower efficacy .
Case Studies and Research Findings
- Antifungal Study : A recent study synthesized various derivatives of diethyl 2-((aryl(alkyl)amino)methylene)malonates and tested their antifungal activity against Fusarium oxysporum. The most active compounds demonstrated IC50 values below 0.5 µM, indicating strong potential as fungicides .
- Anticancer Applications : In a separate investigation, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
diethyl 2-[[4-(trifluoromethyl)anilino]methylidene]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-3-22-13(20)12(14(21)23-4-2)9-19-11-7-5-10(6-8-11)15(16,17)18/h5-9,19H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXDEKZGHIXHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384488 | |
Record name | 5J-040 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728116 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
49713-39-5 | |
Record name | 5J-040 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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